molecular formula C20H19F4N5O2 B10836285 Quinoline derivative 8

Quinoline derivative 8

Cat. No.: B10836285
M. Wt: 437.4 g/mol
InChI Key: GTJVIXLYXAAAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline derivative 8 is a compound belonging to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring.

Chemical Reactions Analysis

Types of Reactions

Quinoline derivative 8 undergoes various chemical reactions, including oxidation, reduction, substitution, and cyclization reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Substitution reactions often involve halogenation, alkylation, or acylation using reagents like alkyl halides, acyl chlorides, or halogens.

    Cyclization: Cyclization reactions can be facilitated by using catalysts such as Lewis acids or transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of quinoline derivative 8 involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with nucleic acid synthesis . The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Quinoline derivative 8 can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern and the resulting biological activities

Properties

Molecular Formula

C20H19F4N5O2

Molecular Weight

437.4 g/mol

IUPAC Name

8-fluoro-4-(1-methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide

InChI

InChI=1S/C20H19F4N5O2/c1-28-8-12(7-26-28)14-6-15(19(25)30)27-18-13(14)3-2-11(17(18)21)9-29-4-5-31-16(10-29)20(22,23)24/h2-3,6-8,16H,4-5,9-10H2,1H3,(H2,25,30)

InChI Key

GTJVIXLYXAAAKE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3F)CN4CCOC(C4)C(F)(F)F)C(=O)N

Origin of Product

United States

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